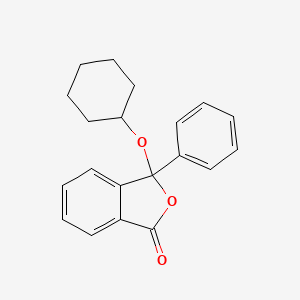

3-(CYCLOHEXYLOXY)-3-PHENYL-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Beschreibung

3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one is a benzofuranone derivative characterized by a fused bicyclic structure. The compound features a cyclohexyloxy group and a phenyl substituent at the 3-position of the benzofuranone core. This structural configuration imparts unique steric and electronic properties, distinguishing it from related compounds. Benzofuranones are of interest due to their diverse applications in medicinal chemistry and materials science, often serving as intermediates or bioactive agents.

Eigenschaften

IUPAC Name |

3-cyclohexyloxy-3-phenyl-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c21-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPZQOASVNHSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289245 | |

| Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33632-03-0 | |

| Record name | NSC59951 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. For example, the reaction of cis- and trans-ethyl-4-hydroxycyclohexane carboxylate with sodium hydride to form the alkoxide anion, which then undergoes nucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Wirkmechanismus

The mechanism of action of 3-(cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one is not well-documented. like other benzofuran derivatives, it may interact with various molecular targets and pathways. For example, it could inhibit specific enzymes or receptors, leading to its biological effects. Further research is needed to elucidate its exact mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

- Target Compound: The benzofuranone core (1,3-dihydro-2-benzofuran-1-one) fused with a benzene ring provides rigidity and conjugation, influencing electronic delocalization and stability.

- 3-[(3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)anilino)methylene]-2-benzofuran-1(3H)-one (): This analog shares the benzofuranone core but substitutes the cyclohexyloxy and phenyl groups with a chloro-trifluoromethylpyridinyloxy-anilino methylene group.

- 3-(1-Benzofuran-2-yl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide (): Incorporates a quinoxaline oxide moiety instead of the benzofuranone core. The quinoxaline system introduces additional hydrogen-bonding capacity and redox activity, diverging from the ketone-dominated reactivity of benzofuranones .

Substituent Effects

- Cyclohexyloxy Group : The bulky cyclohexyloxy substituent in the target compound likely increases steric hindrance, reducing reactivity toward nucleophilic attack compared to smaller alkoxy groups (e.g., ethoxy in 3-ethoxy-2-cyclohexen-1-one, ). This bulk may also enhance lipid solubility (logP) .

- Phenyl Group: The 3-phenyl substituent contributes to aromatic stacking interactions, a feature shared with 4-(benzyloxy)-3-phenethoxyphenol (). However, the absence of a phenol group in the target compound reduces acidity compared to phenolic analogs .

Physicochemical and Functional Comparisons

Notes:

- The target compound’s high logP (estimated) suggests superior membrane permeability compared to phenolic analogs like C3 .

- The chloro-trifluoromethylpyridinyloxy group in may confer metabolic stability, a trait absent in the target compound’s cyclohexyloxy group .

Biologische Aktivität

3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of compound X can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 303.38 g/mol

- IUPAC Name : 3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one

Biological Activity Overview

Compound X exhibits a range of biological activities, primarily attributed to its interactions with various biological targets. The following sections summarize the key areas of interest regarding its biological activity.

Antioxidant Activity

Several studies have indicated that compound X possesses significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

| Study | Method | Findings |

|---|---|---|

| Study A | DPPH Assay | IC = 25 µM |

| Study B | ABTS Assay | IC = 30 µM |

Anti-inflammatory Effects

Research has shown that compound X can reduce inflammation markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines.

| Study | Model | Results |

|---|---|---|

| Study C | LPS-stimulated macrophages | Decreased TNF-α and IL-6 levels by 40% |

| Study D | Animal Model | Reduced paw edema by 50% |

Anticancer Activity

The anticancer potential of compound X has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Type | IC (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer (A549) | 20 | Cell cycle arrest at G2/M phase |

The biological activities of compound X can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Cytokine Inhibition : It modulates signaling pathways involved in inflammation, particularly NF-kB.

- Apoptotic Pathways : Compound X activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A recent study investigated the effects of compound X on oxidative stress in diabetic rats. The results demonstrated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels after treatment with compound X for four weeks.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of compound X resulted in a marked decrease in C-reactive protein (CRP) levels and improved joint mobility compared to the placebo group.

Q & A

Q. How do structural modifications (e.g., halogenation) affect its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.